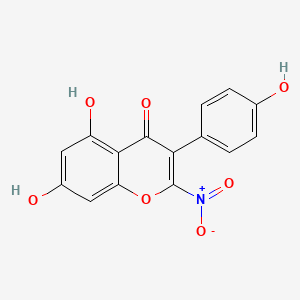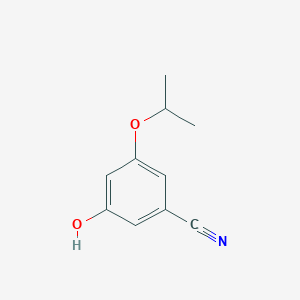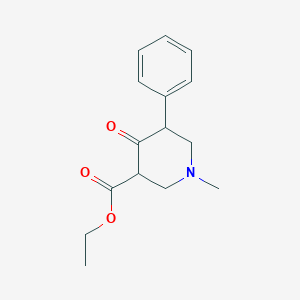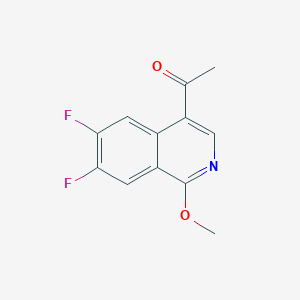
di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position and an amino group at the 3rd position on the indole ring, with two tert-butyl ester groups at the 1st and 2nd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate typically involves multi-step organic reactionsThe tert-butyl ester groups are then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Nitro-indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Thiol-substituted or amine-substituted indole derivatives.
Scientific Research Applications
Di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Di-tert-Butyl 3-amino-1H-indole-1,2-dicarboxylate: Lacks the bromine atom at the 6th position.
Di-tert-Butyl 3-amino-6-chloro-1H-indole-1,2-dicarboxylate: Has a chlorine atom instead of a bromine atom at the 6th position.
Di-tert-Butyl 3-amino-6-fluoro-1H-indole-1,2-dicarboxylate: Has a fluorine atom instead of a bromine atom at the 6th position.
Uniqueness
The presence of the bromine atom at the 6th position in di-tert-Butyl 3-amino-6-bromo-1H-indole-1,2-dicarboxylate makes it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C18H23BrN2O4 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
ditert-butyl 3-amino-6-bromoindole-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-17(2,3)24-15(22)14-13(20)11-8-7-10(19)9-12(11)21(14)16(23)25-18(4,5)6/h7-9H,20H2,1-6H3 |
InChI Key |
HWLTVJJPZJTTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


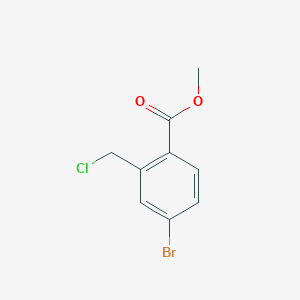
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)

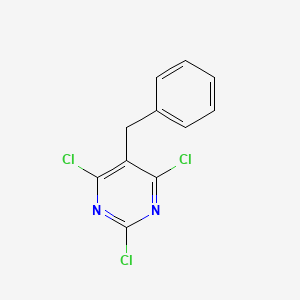
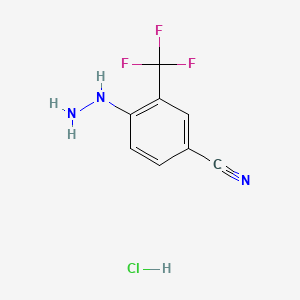
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)
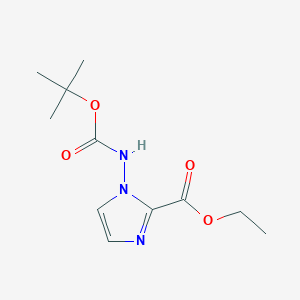
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
